2,3-Divinyl-oxirane

Description

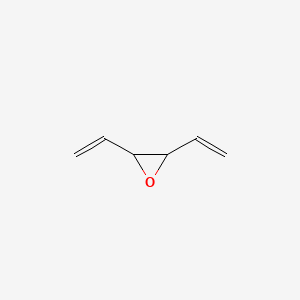

Structure

3D Structure

Properties

Molecular Formula |

C6H8O |

|---|---|

Molecular Weight |

96.13 g/mol |

IUPAC Name |

2,3-bis(ethenyl)oxirane |

InChI |

InChI=1S/C6H8O/c1-3-5-6(4-2)7-5/h3-6H,1-2H2 |

InChI Key |

WVLXAFYCRVAZSM-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1C(O1)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Divinyl Oxirane and Its Stereoisomers

Direct Epoxidation Routes

Direct epoxidation methods offer a straightforward approach to the synthesis of 2,3-divinyl-oxirane by introducing an oxygen atom across one of the double bonds of a suitable precursor.

Epoxidation of 1,3-Divinyl Compounds

The most direct route to this compound involves the selective monoepoxidation of a 1,5-diene, such as 1,5-hexadiene (B165246). This reaction requires careful control to prevent the formation of the corresponding bis-epoxide. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like chloroform (B151607) at controlled temperatures to favor the formation of the mono-epoxide. nih.gov The electrophilic nature of m-CPBA leads to the preferential epoxidation of the more electron-rich double bond in substituted dienes. stackexchange.com

An alternative, more environmentally friendly approach utilizes a heterogeneous catalyst system. For instance, a polybenzimidazole-supported molybdenum(VI) complex (PBI.Mo) has been shown to effectively catalyze the epoxidation of 1,5-hexadiene using tert-butyl hydroperoxide (TBHP) as the oxidant. mdpi.comlancs.ac.uk This method avoids the generation of chlorinated by-products associated with reagents like m-CPBA. mdpi.com The efficiency of this catalytic system can be optimized by adjusting parameters such as temperature, reactant molar ratios, and catalyst loading. mdpi.com

| Oxidizing System | Substrate | Key Features | Reference |

| m-CPBA | 1,5-Hexadiene | Stoichiometric epoxidation, potential for bis-epoxide formation. | nih.gov |

| PBI.Mo / TBHP | 1,5-Hexadiene | Heterogeneous catalysis, greener oxidant (TBHP), minimizes by-products. | mdpi.comlancs.ac.uk |

Approaches via Vinyl Organometallic Reagents with Ethylene (B1197577) Oxide

The synthesis of this compound can also be achieved through the reaction of a vinyl organometallic reagent, such as vinylmagnesium bromide, with a suitable electrophile. ontosight.ai While the direct reaction with ethylene oxide would yield 2-vinyloxirane, the formation of this compound necessitates a precursor that already contains a vinyl group and an epoxide or a latent epoxide functionality. A plausible, though less commonly cited, strategy could involve the reaction of a vinyl Grignard reagent with a diepoxide or a related bifunctional electrophile.

Stereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of this compound is crucial for applications where chirality is a key factor, such as in the synthesis of pharmaceuticals and other biologically active molecules.

Chiral Catalyst Development for Asymmetric Epoxidation

A landmark achievement in asymmetric epoxidation is the Sharpless-Katsuki epoxidation, which provides a powerful method for the enantioselective synthesis of 2,3-epoxy alcohols. youtube.com This methodology has been successfully applied to the asymmetric epoxidation of divinyl carbinol. orgsyn.orgresearchgate.net The reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate ligand and an oxidant like tert-butyl hydroperoxide. youtube.com

A key feature of the Sharpless epoxidation of divinyl carbinol is the combination of an initial asymmetric synthesis with a subsequent kinetic resolution. researchgate.net The catalyst preferentially epoxidizes one of the two enantiotopic vinyl groups of the achiral divinyl carbinol, leading to a chiral epoxy alcohol with a moderate enantiomeric excess. orgsyn.org As the reaction progresses, the catalyst then selectively epoxidizes the remaining vinyl group of the minor enantiomer at a faster rate, effectively removing it from the mixture and leading to a significant enhancement of the enantiomeric excess of the desired mono-epoxy alcohol product. orgsyn.orgresearchgate.net This process can yield products with exceptionally high levels of enantiomeric purity (>99% ee). orgsyn.org

Beyond the Sharpless epoxidation, other chiral catalyst systems have been developed for the asymmetric epoxidation of olefins, which could potentially be adapted for the synthesis of chiral this compound. These include manganese-salen complexes, often referred to as Jacobsen's catalysts, and catalyst systems based on bis-hydroxamic acid ligands. google.comsciengine.comjst.go.jp

| Catalytic System | Substrate Type | Key Features | Reference |

| Ti(OiPr)₄ / DET | Divinyl carbinol | High enantioselectivity via kinetic resolution. | orgsyn.orgresearchgate.net |

| Chiral Mn-salen complexes | Unfunctionalized olefins | Catalytic asymmetric epoxidation. | google.comsciengine.com |

| Bis-hydroxamic acid ligands | Various olefins | Potential for wide substrate scope. | jst.go.jp |

Diastereoselective Control in Divinyl Epoxide Formation

Diastereoselective control in the formation of divinyl epoxides is critical when the starting material already contains one or more stereocenters. The stereochemical outcome of the epoxidation is then influenced by the existing chirality in the molecule. This is a well-established principle in organic synthesis, where a resident chiral center directs the attacking reagent to one of the two diastereotopic faces of a prochiral double bond.

In the context of divinyl compounds, if a substituent creates a chiral center, the epoxidation of the adjacent double bond can proceed with high diastereoselectivity. For example, the directed epoxidation of cyclohexa-1,4-dienes containing a pendant hydroxyl group has been shown to be highly stereoselective. rsc.org The hydroxyl group can coordinate to the epoxidizing agent, directing the delivery of the oxygen atom to the syn face of the double bond. This principle of substrate-controlled diastereoselectivity is a powerful tool for the synthesis of complex molecules with multiple stereocenters.

The Sharpless asymmetric epoxidation of divinyl carbinol also serves as an excellent example of diastereoselective control, where the chiral catalyst dictates the absolute stereochemistry of the newly formed epoxide ring. nyu.edu

Preparation and Resolution of Enantiomerically Enriched this compound

The synthesis of single-enantiomer epoxides can be broadly approached in two ways: direct asymmetric synthesis from an achiral starting material or the separation (resolution) of a racemic mixture.

One of the most powerful and widely used methods for obtaining enantiomerically enriched epoxides from a racemic mixture is the Hydrolytic Kinetic Resolution (HKR). nih.govnih.gov This technique, extensively developed by Jacobsen and coworkers, employs a chiral (salen)Co(III) complex as a catalyst. nih.gov In a typical HKR, one enantiomer of the racemic epoxide is selectively hydrolyzed to the corresponding 1,2-diol at a much faster rate than the other, leaving the unreacted epoxide enantiomer in high enantiomeric excess. nih.govwikipedia.org The reaction is highly regarded for its practical advantages, including the use of water as the nucleophile and the ability to recycle the catalyst. nih.gov

The HKR process is known for its exceptionally broad substrate scope, providing high enantioselectivity for a wide variety of terminal epoxides. nih.gov The mechanism is understood to be a cooperative, bimetallic process where one molecule of the (salen)Co(III) complex acts as a Lewis acid to activate the epoxide, while a second molecule delivers the hydroxide (B78521) nucleophile. nih.gov This dual-catalyst mechanism is key to the high selectivity observed. nih.gov

While the HKR is a robust method for many epoxides, specific data detailing its application to racemic trans-2,3-divinyloxirane (B78720)—including catalyst loading, reaction times, yields, and the resulting enantiomeric excess (ee) of the recovered epoxide—are not documented in prominent research articles. Consequently, the creation of a detailed data table for this specific transformation is not possible based on available scientific literature.

Similarly, the direct asymmetric epoxidation of the logical precursor, (E)-1,5-hexatriene, to yield enantiomerically enriched 2,3-divinyloxirane is not specifically described. Asymmetric epoxidation methods, such as those using chiral dioxiranes or other metal-based catalysts, are powerful tools for synthesizing chiral epoxides, but their efficacy and stereoselectivity are highly dependent on the specific substrate. arkat-usa.orgnih.gov Without experimental data for the epoxidation of (E)-1,5-hexatriene, no definitive findings can be reported.

Chemical Reactivity and Mechanistic Pathways of 2,3 Divinyl Oxirane

Ring-Opening Reactions

The high degree of ring strain in the oxirane ring of 2,3-divinyloxirane makes it susceptible to cleavage by a variety of reagents. These reactions can be broadly categorized based on the nature of the attacking species and the reaction conditions, leading to the formation of diverse functionalized products.

Nucleophilic Ring-Opening Pathways

The reaction of 2,3-divinyloxirane with nucleophiles is a cornerstone of its reactivity, proceeding typically via an SN2 mechanism. In this pathway, the nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring, leading to the concerted opening of the ring and the formation of a new carbon-nucleophile bond. The reaction results in the formation of an alkoxide intermediate, which is subsequently protonated to yield the corresponding alcohol.

The general mechanism for the nucleophilic ring-opening of an epoxide is as follows:

Nucleophilic Attack: A nucleophile (Nu-) attacks one of the carbon atoms of the oxirane ring.

Ring Opening: The carbon-oxygen bond of the epoxide breaks, relieving the ring strain.

Protonation: The resulting alkoxide is protonated by a protic solvent or during workup to give the final alcohol product.

Common nucleophiles that can be employed for the ring-opening of epoxides include amines, thiols, and alkoxides. While specific studies detailing the reactions of these nucleophiles with 2,3-divinyloxirane are not extensively documented in publicly available literature, the general principles of epoxide chemistry suggest that such reactions would proceed to yield a variety of functionalized diols. For instance, reaction with an amine would yield an amino alcohol, while reaction with a thiol would produce a thio-alcohol.

Electrophilic and Lewis Acid-Mediated Ring-Opening Mechanisms

In the presence of electrophiles or Lewis acids, the ring-opening of 2,3-divinyloxirane is facilitated by the activation of the epoxide oxygen. A Lewis acid coordinates to the oxygen atom, making the oxirane ring more susceptible to nucleophilic attack, even by weak nucleophiles. This activation polarizes the carbon-oxygen bonds, rendering the carbon atoms more electrophilic.

The mechanism involves the following steps:

Activation: The Lewis acid (LA) coordinates to the oxygen atom of the oxirane.

Nucleophilic Attack: A nucleophile attacks one of the activated carbon atoms.

Ring Opening: The carbon-oxygen bond cleaves, leading to the formation of the product.

In the case of acid-catalyzed hydrolysis, a protic acid protonates the epoxide oxygen, forming a good leaving group (a hydroxyl group). A weak nucleophile, such as water, can then attack one of the carbon atoms of the activated epoxide, leading to the formation of a diol after deprotonation.

Regioselectivity and Stereochemical Control in Ring-Opening Processes

The regioselectivity of the ring-opening of unsymmetrical epoxides is a critical aspect of their chemistry. In the case of 2,3-divinyloxirane, while the two carbon atoms of the oxirane ring are structurally similar, electronic effects from the vinyl groups and the stereochemistry of the molecule can influence the site of nucleophilic attack.

Under basic or neutral conditions (SN2-type), nucleophilic attack generally occurs at the less sterically hindered carbon atom. For 2,3-divinyloxirane, the steric environment around the two epoxide carbons is similar, and thus a mixture of regioisomers might be expected.

Under acidic or Lewis acidic conditions, the regioselectivity is governed by electronic factors. The positive charge in the transition state is better stabilized at the carbon atom that can form a more stable carbocation. The vinyl groups can stabilize an adjacent positive charge through resonance. Consequently, under acidic conditions, the nucleophile is more likely to attack the carbon atom that can better support a partial positive charge.

The stereochemistry of the ring-opening is also a key feature. In an SN2 reaction, the nucleophile attacks from the backside relative to the leaving group (the epoxide oxygen), resulting in an inversion of configuration at the carbon atom undergoing attack. Therefore, the stereochemistry of the starting epoxide will dictate the stereochemistry of the product. For example, the ring-opening of cis-2,3-divinyloxirane (B82470) would be expected to yield a product with a specific relative stereochemistry.

Reductive Ring-Opening Strategies

The oxirane ring of 2,3-divinyloxirane can be opened reductively to afford diols. This transformation can be achieved using various reducing agents, with complex metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) being common choices.

Lithium aluminum hydride is a powerful reducing agent that can readily reduce epoxides to alcohols. The reaction involves the nucleophilic attack of a hydride ion (H⁻) on one of the epoxide carbons, leading to the formation of an alkoxide intermediate which is then protonated during workup. Sodium borohydride is a milder reducing agent and its reactivity towards epoxides can be dependent on the reaction conditions and the substrate. In general, LiAlH₄ is more effective for the reduction of epoxides than NaBH₄.

The reductive ring-opening of cis- and trans-2,3-disubstituted oxiranes with lithium and a catalytic amount of an electron carrier like 4,4′-di-tert-butylbiphenyl (DTBB) has been shown to proceed through a common organolithium intermediate. This suggests that for 2,3-divinyloxirane, such a reductive process could also lead to specific stereochemical outcomes.

Intramolecular Rearrangements

Beyond ring-opening reactions, 2,3-divinyloxirane is known to undergo fascinating intramolecular rearrangements, driven by the release of ring strain and the formation of more stable products.

Cope Rearrangement to Dihydrooxepines

One of the most significant and well-studied reactions of cis-2,3-divinyloxirane is its thermal researchgate.netresearchgate.net-sigmatropic rearrangement, known as the Cope rearrangement, to form 4,5-dihydrooxepine. This reaction is a powerful tool for the synthesis of seven-membered heterocyclic rings.

The Cope rearrangement is a concerted pericyclic reaction that proceeds through a cyclic transition state. Computational studies, specifically Density Functional Theory (DFT) calculations, have provided significant insights into the mechanism of this transformation for cis-2,3-divinyloxirane. The rearrangement is believed to proceed through an endo-boatlike, aromatic transition state. acs.org

The activation energy for the Cope rearrangement of cis-2,3-divinyloxirane has been a subject of both experimental and computational investigation. DFT studies have predicted activation barriers that are in qualitative agreement with the ring strain of the starting oxirane. researchgate.net The predicted activation barriers for a series of cis-2,3-divinyl heterocycles increase in the order of cyclopropane < aziridine < oxirane < phosphirane < thiirane, which correlates with the decreasing ring strain of the parent heterocycles. acs.orgresearchgate.net

Table 1: Calculated Activation Barriers for the Cope Rearrangement of cis-2,3-Divinyl Heterocycles

| Heterocycle | Compound | Activation Barrier (kcal/mol) |

| Cyclopropane | cis-1,2-Divinylcyclopropane | < cis-2,3-Divinylaziridine |

| Aziridine | cis-2,3-Divinylaziridine | < cis-2,3-Divinyloxirane |

| Oxirane | cis-2,3-Divinyloxirane | < cis-2,3-Divinylphosphirane |

| Phosphirane | cis-2,3-Divinylphosphirane | < cis-2,3-Divinylthiirane |

| Thiirane | cis-2,3-Divinylthiirane | > cis-2,3-Divinylphosphirane |

Note: The table illustrates the qualitative trend of increasing activation barriers with decreasing ring strain. acs.orgresearchgate.net

The exothermicity of these rearrangements also follows a trend related to the ring strain. The formation of the dihydrooxepine from cis-2,3-divinyloxirane is an exothermic process, providing a thermodynamic driving force for the reaction.

This intramolecular rearrangement offers a stereospecific route to dihydrooxepines, where the stereochemistry of the starting divinyloxirane is transferred to the product. This transformation has been utilized in synthetic strategies, for example, by forming the reactive 2,3-divinyloxirane in situ with complete regio- and stereocontrol, which then translates into excellent control over the stereochemistry of the resulting oxepines. researchgate.net

Mechanistic Elucidation of Epoxide C-C Bond Cleavage

The rearrangement of cis-2,3-divinyloxirane to 4,5-dihydrooxepine is a thermally allowed pericyclic reaction. oit.edu Computational studies, specifically Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of this transformation. These studies have shown that the reaction proceeds through a concerted, endo-boatlike, aromatic transition state. oit.edu The aromaticity of the transition state is a key stabilizing factor that facilitates this otherwise challenging C-C bond cleavage in a strained three-membered ring.

The activation barrier for this rearrangement is influenced by the ring strain of the epoxide. A comparative DFT study of the Cope rearrangement of various cis-2,3-divinyl-substituted three-membered rings (including oxirane, aziridine, and cyclopropane) revealed that the activation energy barrier correlates with the ring strain. As the ring strain decreases, the relative activation energy for the rearrangement increases. oit.edu

Stereochemical Outcomes and Diastereocontrol of the Rearrangement

The Cope rearrangement of 2,3-divinyloxirane offers a powerful tool for the stereoselective synthesis of acyclic 1,6-dicarbonyl compounds. A significant challenge in harnessing this rearrangement has been the synthesis and handling of the often-unstable divinyl epoxide precursors. A strategic approach to overcome this involves the in situ generation of the reactive 2,3-divinyloxirane from more stable precursors, such as ω-diene epoxides, through an iridium-catalyzed alkene isomerization. bohrium.com

This tandem isomerization-Cope rearrangement strategy provides excellent control over the stereochemistry of the resulting 4,5-dihydrooxepines. By controlling the stereochemistry of the double bonds formed during the isomerization, the subsequent concerted Cope rearrangement translates this stereochemical information into the newly formed stereocenters of the dihydrooxepine ring. This method allows for the creation of two contiguous stereocenters with high diastereoselectivity, which is then reflected in the 1,6-dicarbonyl compounds obtained after hydrolysis. bohrium.com

Below is a table summarizing the diastereoselectivity of the iridium-catalyzed tandem isomerization-Cope rearrangement for a selection of substrates.

| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Diallyl epoxide 3a | Oxepine 2l | 85 | >20:1 |

| 2 | Substrate with ester group | Product 2m | 78 | >20:1 |

| 3 | Substrate with silyl group | Product 2n | 82 | >20:1 |

Data sourced from a study on the stereoselective tandem iridium-catalyzed alkene isomerization-Cope rearrangement of ω-diene epoxides. bohrium.com

Computational Insights into Rearrangement Transition States

As previously mentioned, computational studies have been pivotal in understanding the transition state of the 2,3-divinyloxirane rearrangement. DFT calculations have characterized the transition structure as an endo-boatlike conformation. oit.edu To further probe the electronic nature of this transition state, nucleus-independent chemical shift (NICS) calculations have been performed. The calculated NICS values are indicative of a highly aromatic transition structure, which is a hallmark of thermally allowed pericyclic reactions. oit.edu

The predicted activation barriers from these computational models show a qualitative agreement with the decreasing ring strain of the parent heterocycles. The exothermicity of the rearrangement also correlates with the activation barrier and the ring strain. oit.edu These computational insights provide a detailed picture of the energetic landscape of the rearrangement and highlight the electronic factors that govern this unique C-C bond cleavage.

Isomerization Processes

In addition to the sigmatropic rearrangement involving C-C bond cleavage, 2,3-divinyloxirane can also undergo various isomerization processes. These can be induced thermally or photochemically and may involve the formation of reactive intermediates such as carbonyl ylides.

Thermal Isomerization Pathways

While the Cope rearrangement is a prominent thermal process for cis-2,3-divinyloxirane, other thermal isomerization pathways can also be envisioned, particularly those that might compete with or precede the rearrangement. However, specific studies detailing the thermal isomerization pathways of 2,3-divinyloxirane, outside of the Cope rearrangement, are not extensively documented in the reviewed literature. For substituted analogues, such as 2,3-diisopropenyloxirane, gas-phase thermal studies have focused on racemization and rearrangement to furan derivatives, which are discussed in the context of carbonyl ylide intermediates. oit.edu

Photochemical Isomerization Mechanisms

Racemization Studies and Carbonyl Ylide Intermediates

Studies on the racemization of optically active 2,3-divinyloxirane and its derivatives have provided significant insights into the involvement of carbonyl ylide intermediates. In a study of (+)-trans-2,3-diisopropenyloxirane, it was observed that the racemization in the gas phase occurs concurrently with its rearrangement to 2-isopropenyl-4-methyl-2,3-dihydrofuran. oit.edu

Comparison of the kinetic data for this compound with that of 2,3-divinyloxirane led to the exclusion of a mechanism for dihydrofuran formation that involves an initial inward conrotatory ring opening. Instead, the proposed mechanism involves the formation of a carbonyl ylide intermediate. This intermediate can then undergo isomerization around the carbon-oxygen bond to form an isomeric ylide, which subsequently undergoes a disrotatory five-centered electrocyclic ring closure to yield the vinyldihydrofuran product. oit.edu The observation that all the rearrangement products from (+)-2,3-divinyloxirane were racemic further supports the intermediacy of a species, like a carbonyl ylide, that allows for the loss of stereochemical information. oit.edu

Cycloaddition Reactions

2,3-Divinyl-oxirane, also known as 1,2-epoxy-4,5-hexadiene, is a versatile building block in organic synthesis, capable of undergoing a variety of transformations. Its strained oxirane ring and two vinyl groups provide multiple sites for reactivity. Among the most significant reactions are cycloadditions, where the molecule can participate in the formation of new ring systems.

The oxirane ring in this compound can be activated to behave as a three-atom component in a formal [3+2] cycloaddition. This process typically involves the ring-opening of the epoxide under the influence of a Lewis acid or other electrophilic activation to generate an intermediate equivalent to an oxyallyl cation. This zwitterionic or diradical intermediate can then react with a two-atom component (a dipolarophile), such as an alkene or alkyne, to form a five-membered ring.

The general mechanism proceeds via the following steps:

Activation: A Lewis acid coordinates to the oxygen atom of the oxirane ring, weakening the C-O bonds.

Ring-Opening: Heterolytic or homolytic cleavage of a C-O bond leads to the formation of a 1,3-dipole equivalent. The presence of the vinyl groups can stabilize this intermediate through resonance.

Cycloaddition: The intermediate undergoes a cycloaddition reaction with a suitable dipolarophile to yield a substituted five-membered heterocycle, typically a tetrahydrofuran derivative.

Computational studies on similar epoxy systems suggest that these cycloadditions can proceed through either a concerted or a stepwise mechanism. nih.govmdpi.com The exact pathway is often dependent on the nature of the substrates, the catalyst used, and the reaction conditions. In a stepwise mechanism, the formation of one new carbon-carbon bond leads to a zwitterionic intermediate, which then undergoes ring closure. mdpi.com

The vinyl groups on the this compound can also participate in cycloaddition reactions, most notably as dienes in [4+2] Diels-Alder reactions, but the focus here is on the reactivity of the oxirane ring itself in [3+2] cycloadditions.

Achieving stereocontrol in cycloaddition reactions is a significant goal in modern organic synthesis. For this compound, both diastereoselective and enantioselective [3+2] cycloadditions can be envisioned through the use of chiral catalysts or auxiliaries.

Diastereoselectivity: The inherent stereochemistry of the this compound starting material (i.e., cis or trans isomers) can influence the stereochemical outcome of the cycloaddition. The substituents on the dipolarophile also play a crucial role in directing the approach of the 1,3-dipole, leading to the preferential formation of one diastereomer over another.

Enantioselectivity: The development of asymmetric [3+2] cycloadditions often relies on the use of chiral Lewis acids. nih.gov A chiral metal catalyst can coordinate to the oxirane oxygen, creating a chiral environment that biases the facial selectivity of the subsequent cycloaddition with the dipolarophile. This strategy has been successfully applied to other strained ring systems. nih.gov For instance, silver-catalyzed [3+2] cycloadditions have been shown to produce azabicycles with high enantioselectivity. nih.gov A similar approach could be applied to this compound to synthesize optically active tetrahydrofuran derivatives.

The table below summarizes hypothetical reaction conditions for achieving stereoselective cycloadditions, based on established methodologies for related compounds.

| Reaction Type | Catalyst/Auxiliary | Dipolarophile | Expected Outcome | Reference Principle |

|---|---|---|---|---|

| Diastereoselective | TiCl₄ (achiral Lewis acid) | (E)-Crotonaldehyde | Preferential formation of one diastereomer based on substrate control | nih.gov |

| Enantioselective | Chiral Silver-Phosphine Complex | N-Phenylmaleimide | High enantiomeric excess (ee) of the resulting cycloadduct | nih.gov |

| Enantioselective | Chiral Yb(OTf)₃ Complex | Methyl acrylate | Formation of an optically active tetrahydrofuran derivative | mdpi.com |

Kinetics and Energetics of 2,3 Divinyl Oxirane Transformations

Gas-Phase Reaction Kinetics of 2,3-Divinyl-oxirane Isomerization

The isomerization of 2,3-divinyloxirane, particularly the conversion of the cis isomer to 4,5-dihydrooxepine, is a well-studied example of a researchgate.netresearchgate.net-sigmatropic rearrangement, commonly known as the Cope rearrangement. wikipedia.orgnrochemistry.com This transformation involves the cleavage of the carbon-carbon bond of the oxirane ring. researchgate.net Gas-phase studies have been crucial in understanding the intrinsic kinetics of this unimolecular reaction, minimizing complications from solvent interactions.

Early investigations focused on the thermal behavior of both cis- and trans-2,3-divinyloxirane (B78720). It was observed that the cis isomer readily rearranges to 4,5-dihydrooxepine at temperatures above 60°C. acs.org The trans isomer, on the other hand, can undergo racemization and isomerization to other products, such as vinyldihydrofuran, processes that can be complicated by surface catalysis in experimental setups. cdnsciencepub.com The primary focus of kinetic studies has been the concerted, electrocyclic closure of cis-2,3-divinyloxirane (B82470) to the seven-membered dihydrooxepine ring. acs.org

Solution-Phase Kinetic Studies of Ring-Opening and Rearrangement Reactions

While gas-phase studies provide fundamental kinetic data, solution-phase studies offer insights into the influence of the reaction medium on the transformation of 2,3-divinyloxirane. The rearrangement is generally considered a concerted pericyclic reaction, which typically shows a low dependence on solvent polarity. However, the possibility of competing pathways, such as those involving polar intermediates or transition states, can be explored through kinetic studies in various solvents.

For related oxirane systems, such as 2,3-diaryloxiranes, solution-phase studies have been used to distinguish between different reaction mechanisms. For example, the racemization of these oxiranes was found to proceed much faster than cis-trans isomerization, a finding explained by the formation of a carbonyl ylide intermediate. cdnsciencepub.com While the Cope rearrangement of cis-2,3-divinyloxirane is largely agreed to be a concerted process, detailed kinetic investigations across a range of solvents help to confirm the absence of significant charge separation in the transition state. acs.orgrsc.org

Determination of Reaction Orders and Rate Laws

The rate law for a chemical reaction describes the relationship between the reaction rate and the concentration of reactants. openstax.orglibretexts.org It is determined experimentally and cannot be predicted from the reaction stoichiometry alone. libretexts.org For a unimolecular reaction like the isomerization of cis-2,3-divinyloxirane, the rate is expected to be directly proportional to the concentration of the reactant.

The rate law is expressed as: Rate = k[cis-2,3-Divinyl-oxirane]

Calculation of Activation Energies (Ea) and Frequency Factors

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter derived from kinetic studies. It is often determined using the Arrhenius equation, which relates the rate constant (k) to temperature. govinfo.gov Both experimental measurements and computational methods, such as Density Functional Theory (DFT), have been employed to determine the activation energy for the Cope rearrangement of cis-2,3-divinyloxirane.

Experimental studies have reported activation enthalpy (ΔH‡) values of 22.7 kcal/mol and 24.6 kcal/mol. acs.org DFT calculations provide results that are in very good agreement with these experimental values, with a calculated activation barrier of 24.8 kcal/mol. acs.org This barrier is notably higher than that for the rearrangement of the analogous 1,2-divinylcyclopropane (19-20 kcal/mol), indicating that the oxygen atom influences the energetics of the transition state. acs.org The frequency factor, or pre-exponential factor (A), is related to the frequency of collisions with the correct orientation for a reaction to occur. These parameters are essential for fully defining the kinetics of the reaction. researchgate.nettau.ac.il

| Parameter | Value (kcal/mol) | Method | Reference |

|---|---|---|---|

| Activation Enthalpy (ΔH‡) | 22.7 | Experimental | acs.org |

| Activation Enthalpy (ΔH‡) | 24.6 | Experimental | acs.org |

| Activation Barrier (Ea) | 24.8 | DFT Calculation | acs.org |

Thermodynamic Parameter Analysis (ΔH, ΔG, ΔS) for Key Steps

Thermodynamic analysis of the rearrangement provides insight into the relative stability of the reactant and product and the spontaneity of the reaction. The key thermodynamic parameters are enthalpy change (ΔH), Gibbs free energy change (ΔG), and entropy change (ΔS).

The Cope rearrangement of cis-2,3-divinyloxirane to 4,5-dihydrooxepine is an exothermic process. acs.org The driving force for the reaction is the release of ring strain from the three-membered oxirane ring. wikipedia.org Computational studies have quantified the exothermicity of this transformation. For instance, the formation of 4,5-dihydrothiepine from the corresponding divinylthiirane is exothermic by 11.5 kcal/mol, and the rearrangement of divinylcyclopropane is favored by -20.1 kcal/mol. researchgate.netacs.org While a precise experimental value for the divinyloxirane rearrangement is not detailed in the provided context, the trend suggests a significant, favorable enthalpy change. The transition state is described as an endo-boatlike, aromatic structure. acs.org

| Reactant | Product | ΔH (kcal/mol) | Reference |

|---|---|---|---|

| cis-1,2-Divinylcyclopropane | Cyclohepta-1,4-diene | -20.1 | researchgate.net |

| cis-2,3-Divinylthiirane | 4,5-Dihydrothiepine | -11.5 | acs.org |

Quantitative Analysis of Reaction Pathway Bifurcations

A bifurcation occurs on a potential energy surface when a single reaction path splits, leading to two or more different products. This phenomenon is a subject of interest in understanding reaction mechanisms beyond the simple transition state theory model. In the context of ring-opening reactions of small, strained rings, bifurcations can determine the stereochemical outcome or the distribution between different constitutional isomers.

For the thermal reactions of 2,3-divinyloxirane, the primary pathway for the cis isomer is the concerted Cope rearrangement. However, other pathways are possible, such as C-O bond cleavage to form a zwitterionic intermediate or reversible electrocyclic ring-opening to a carbonyl ylide. cdnsciencepub.com The competition between these pathways represents a potential bifurcation. While the Cope rearrangement is dominant, quantitative analysis would involve computational studies to map the potential energy surface and identify the bifurcation points and the factors that govern the branching ratio between different pathways. Studies on related cyclopropane systems have shown that substitutions on the ring can shift the reaction from a pathway with a single transition state followed by a downhill bifurcation to one featuring an "uphill bifurcation," where the bifurcation point itself is a transition state. arxiv.org

Spectroscopic Characterization Techniques for Research on 2,3 Divinyl Oxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2,3-divinyl-oxirane, offering profound insights into its structural and stereochemical features. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen and carbon framework of the molecule.

Proton (¹H) NMR spectroscopy is instrumental in determining the number of distinct proton environments, their connectivity, and the relative stereochemistry of the substituents on the oxirane ring. In this compound, the chemical shifts and coupling constants of the vinylic and oxirane protons are of particular interest.

The protons attached to the oxirane ring are expected to resonate in the range of 2.0-3.5 ppm due to the ring strain and the electronegativity of the oxygen atom. oregonstate.edu The exact chemical shift is influenced by the stereochemistry (cis or trans) of the divinyl groups. The protons of the vinyl groups will exhibit more complex splitting patterns. The geminal, cis, and trans couplings between the vinylic protons provide valuable structural information. The olefinic protons are expected to appear in the region of 4.5-6.5 ppm. wikipedia.org

For comparison, the ¹H NMR data for a similar compound, 2-(1-phenyl)vinyl-oxirane, shows signals for the oxirane protons at approximately 2.6, 3.0, and 3.6 ppm. nih.govacs.org The vinylic protons in this analog appear around 5.3-5.4 ppm. nih.govacs.org

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (ppm) |

|---|---|

| Oxirane Ring Protons | 2.0 - 3.5 |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their bonding environment. The carbons of the oxirane ring are expected to appear in a distinct region of the spectrum, typically between 30 and 60 ppm, due to the ring strain and the attachment to the oxygen atom. oregonstate.edu

The sp² hybridized carbons of the vinyl groups will resonate further downfield, generally in the range of 100-140 ppm. wikipedia.org The specific chemical shifts can help to confirm the presence of the vinyl substituents and the oxirane ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Carbon Type | Predicted Chemical Shift (ppm) | Reference Compound Data (ppm) |

|---|---|---|

| Oxirane Ring Carbons | 40 - 60 | 49.3, 52.4 (2-(1-(4-methoxyphenyl)vinyl)oxirane) nih.govacs.org |

| Vinylic Carbons (CH₂) | 110 - 120 | 110.9 (2-(1-(4-methoxyphenyl)vinyl)oxirane) nih.govacs.org |

For a complete and unambiguous assignment of all proton and carbon signals, especially in cases of spectral overlap, advanced two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings, which is crucial for tracing the connectivity of the vinyl and oxirane protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. wur.nl

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for determining the stereochemistry (cis or trans) of the this compound isomers.

While ¹⁹F NMR and ³¹P NMR are not applicable to this compound due to the absence of fluorine and phosphorus atoms, they are powerful tools for characterizing fluorinated or phosphorylated analogs.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of the molecule. These techniques are particularly useful for identifying the functional groups present in this compound.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The presence of the oxirane ring and the vinyl groups gives rise to characteristic absorption bands.

The epoxide ring has several characteristic vibrations:

Ring "breathing" (symmetric stretch): A weak band is expected near 1280-1230 cm⁻¹. spectroscopyonline.com

Asymmetric ring deformation: A strong band is typically observed in the 950-815 cm⁻¹ region. spectroscopyonline.com

Symmetric ring deformation: Another strong band is expected between 880-750 cm⁻¹. spectroscopyonline.com The exact position can be indicative of the substitution pattern.

The vinyl groups will show characteristic C-H and C=C stretching and bending vibrations:

=C-H stretch: Above 3000 cm⁻¹.

C=C stretch: Around 1640 cm⁻¹.

=C-H out-of-plane bending: Strong bands in the 1000-900 cm⁻¹ region.

The decrease in the intensity of the epoxide-related bands, for instance, the one around 915 cm⁻¹, can be monitored to study the progress of ring-opening reactions. numberanalytics.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Oxirane Ring | Symmetric "breathing" | 1280 - 1230 |

| Oxirane Ring | Asymmetric deformation | 950 - 815 |

| Oxirane Ring | Symmetric deformation | 880 - 750 |

| Vinyl Group | =C-H stretch | > 3000 |

| Vinyl Group | C=C stretch | ~1640 |

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds, making it an excellent tool for characterizing the C=C bonds of the vinyl groups and the symmetric vibrations of the oxirane ring.

A key feature in the Raman spectrum of an epoxide is the ring breathing mode, which gives a strong signal typically in the range of 1230-1280 cm⁻¹. researchgate.net The epoxide ring deformation can also be observed as a weaker band around 916 cm⁻¹. researchgate.net The intensity of the epoxide ring breathing peak, for example at 1254 cm⁻¹, is linearly dependent on the concentration of epoxide groups and can be used for quantitative analysis during reactions. spectroscopyonline.com The C=C stretching vibration of the vinyl groups is also expected to be a strong band in the Raman spectrum.

Table 4: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Oxirane Ring | Ring breathing | 1230 - 1280 |

| Oxirane Ring | Ring deformation | ~916 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography stands as a definitive analytical method for the unambiguous determination of the three-dimensional structure of molecules in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, defining the conformation of the molecule. For chiral molecules such as the enantiomers of 2,3-divinyloxirane, X-ray crystallography is a powerful tool for determining the absolute configuration of stereogenic centers, which is crucial for understanding its chemical and biological properties. The method relies on the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal structure, which allows for the differentiation between a molecule and its non-superimposable mirror image.

A search of the current literature indicates that a single-crystal X-ray structure of 2,3-divinyloxirane itself has not been reported. This is not uncommon for small, relatively simple organic molecules that may be liquids or difficult to crystallize under standard laboratory conditions.

However, X-ray crystallography has been instrumental in confirming the structure of complex molecules synthesized from 2,3-divinyloxirane intermediates. In studies where 2,3-divinyloxirane is generated in situ as a transient species, its subsequent reaction products can be isolated and crystallized. For example, in tandem iridium-catalyzed alkene isomerization-Cope rearrangement reactions, an allyl-vinyl epoxide can be converted into a reactive 2,3-divinyloxirane intermediate, which then rearranges to form a 4,5-dihydrooxepine derivative. rsc.orgnih.gov The relative stereochemistry of these resulting cyclic compounds has been unequivocally confirmed by single-crystal X-ray analysis, thereby validating the stereochemical course of the reaction pathway involving the divinyloxirane intermediate. rsc.orgnih.gov

Table 1: Application of X-ray Crystallography in 2,3-Divinyloxirane Research

| Parameter Determined | Application to 2,3-Divinyloxirane Research | Research Context |

|---|---|---|

| Solid-State Structure | While not determined for the parent compound, it is used to confirm the 3D structure of its reaction products. | Structural verification of synthesized molecules. |

| Relative Configuration | Confirms the relative stereochemistry of products formed in reactions where 2,3-divinyloxirane is an intermediate. rsc.orgnih.gov | Stereoselective synthesis and reaction mechanism studies. |

| Absolute Configuration | Theoretically applicable for enantiopure derivatives or co-crystals to assign the absolute stereochemistry. | Chirality studies and asymmetric synthesis. |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis in Reaction Studies

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For 2,3-divinyloxirane (C₆H₈O), the nominal molecular weight is 96 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. When a molecule is ionized, the resulting molecular ion can be unstable and break apart into smaller, characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and identification.

Gas chromatography-mass spectrometry (GC-MS) has been used to identify 2,3-divinyloxirane and its derivatives in complex mixtures, such as natural product extracts. For instance, 2,3-divinyloxirane has been listed as a volatile compound identified in the roots of Dictyandra arborescens. researchgate.net In another study analyzing volatile compounds in honey, a related compound, 2-methyl-2,3-divinyloxirane, was identified. oup.com The study reported key fragment ions observed in its mass spectrum, providing insight into its fragmentation pathways. oup.com

The fragmentation of 2,3-divinyloxirane would likely involve cleavage of the strained oxirane ring, loss of vinyl groups, or rearrangements. Analysis of these fragments is critical in reaction studies to identify reaction products, byproducts, and intermediates.

Table 2: Mass Spectrometry Data for a 2,3-Divinyloxirane Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) | Analytical Method | Source |

|---|

In Situ and Operando Spectroscopic Techniques for Real-Time Reaction Monitoring

In situ (in the reaction mixture) and operando (while the reaction is running) spectroscopic techniques are indispensable tools for monitoring chemical reactions in real-time. These methods provide continuous data on the concentrations of reactants, intermediates, and products, offering deep insights into reaction kinetics, mechanisms, and the influence of process parameters. Given that 2,3-divinyloxirane is often a highly reactive and unstable intermediate that is generated in situ, these techniques are particularly valuable for its study. rsc.orgnih.gov

Commonly employed techniques for real-time monitoring of reactions involving epoxides include Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Situ FT-IR Spectroscopy: This technique can track a reaction by monitoring the changes in vibrational frequencies of functional groups. For reactions involving 2,3-divinyloxirane, one could monitor the disappearance of reactant bands and the appearance of product bands. For example, in a polymerization reaction, the consumption of the epoxide can be followed by the decrease in the characteristic oxirane ring absorption bands (typically around 950-810 cm⁻¹ and 1250 cm⁻¹). nih.gov

In Situ NMR Spectroscopy: NMR provides detailed structural information and can be used to quantitatively track all soluble species in a reaction mixture over time. For the formation of 2,3-divinyloxirane from a precursor, NMR could monitor the appearance of its specific vinyl and epoxide proton signals, and its subsequent consumption could be tracked by the decrease of these signals and the emergence of new signals corresponding to the product.

While specific operando studies focused solely on 2,3-divinyloxirane are not prominent in the literature, the principles are well-established from studies on the polymerization of other vinyl ethers and epoxides. nih.govinrim.it These studies use real-time FT-IR to follow the conversion of monomers by tracking the decrease in intensity of characteristic absorption bands, such as the double bond for vinyl ethers or the oxirane ring for epoxides. nih.govinrim.it Such an approach would be directly applicable to monitoring the synthesis and subsequent reactions of 2,3-divinyloxirane, providing critical data for process optimization and mechanistic understanding.

Table 3: Overview of In Situ Spectroscopic Techniques for Studying 2,3-Divinyloxirane Reactions

| Technique | Principle | Information Gained | Potential Application for 2,3-Divinyloxirane |

|---|---|---|---|

| In Situ FT-IR | Monitors changes in vibrational modes of functional groups. | Reaction kinetics, endpoint detection, intermediate identification. | Tracking the consumption of the oxirane ring and vinyl groups during polymerization or rearrangement reactions. nih.govinrim.it |

| In Situ NMR | Tracks changes in the chemical environment of atomic nuclei. | Structural elucidation of intermediates, quantitative analysis of all species, reaction pathways. | Monitoring the in situ formation from precursors and subsequent conversion in Cope rearrangement reactions. vdoc.pub |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,3-Divinyloxirane |

| 4,5-Dihydrooxepine |

Theoretical and Computational Chemistry Studies of 2,3 Divinyl Oxirane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3-divinyloxirane. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researcher.liferesearchgate.net Unlike wavefunction-based ab initio methods, DFT calculates the total energy of the system from its electron density. A key part of DFT is the exchange-correlation functional, which approximates the complex many-body electronic interactions.

Geometry optimization is a primary application of DFT. researcher.liferesearchgate.net For 2,3-divinyloxirane, DFT can be used to find the minimum energy structure, predicting bond lengths, bond angles, and dihedral angles. This is the crucial first step before any further analysis, such as frequency calculations or reaction pathway mapping. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation, are particularly popular. The B3LYP functional is a widely used example that has proven effective for a vast range of organic molecules. epstem.netmdpi.comnih.govresearchgate.net

Basis Set Selection and Exchange-Correlation Functionals in Oxirane Systems

The accuracy of any quantum chemical calculation is determined by both the level of theory (e.g., HF, MP2, DFT functional) and the basis set used. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility for describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). The Pople basis sets are computationally efficient and often provide good results for geometries of organic molecules. rowansci.comreddit.com For higher accuracy, especially for energy calculations, triple-ζ basis sets like cc-pVTZ or def2-TZVP are recommended. olexsys.orgarxiv.org The addition of polarization functions (e.g., (d,p) or **) allows orbitals to change shape, while diffuse functions (e.g., + or aug-) are important for describing anions or systems with significant non-covalent interactions. rowansci.comolexsys.org

The choice of exchange-correlation functional is equally critical in DFT. For a system like 2,3-divinyloxirane, which can undergo pericyclic rearrangements, functionals must accurately describe transition states. The M06-2X functional, for example, is often recommended for studies involving main-group thermochemistry and kinetics. d-nb.info Range-separated functionals like ωB97X-D are designed to better handle long-range interactions and can be beneficial for complex systems. nih.gov The table below summarizes some common combinations used in computational studies of organic molecules.

| Functional | Basis Set | Typical Application | Relative Cost |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Initial geometry optimizations, vibrational frequencies for organic molecules. mdpi.comnih.gov | Low |

| ωB97X-D | def2-SVP | Good for general purpose calculations, includes dispersion correction. | Medium |

| M06-2X | def2-TZVP | Accurate thermochemistry and kinetics, good for transition state analysis. d-nb.info | High |

| PBE | cc-pVTZ | Common for solid-state calculations and modeling photochemical processes. bohrium.com | Medium |

Potential Energy Surface (PES) Mapping and Reaction Pathway Analysis

The vinyl groups adjacent to the oxirane ring in 2,3-divinyloxirane make it a prime candidate for sigmatropic rearrangements. Mapping the potential energy surface (PES) allows for the identification of reaction intermediates, transition states, and the calculation of activation energies, providing a detailed mechanistic understanding of possible transformations. rsc.orgresearchgate.net

A key reaction pathway for cis-2,3-divinyloxirane (B82470) is the bohrium.combohrium.com-sigmatropic rearrangement known as the Cope rearrangement. masterorganicchemistry.com This concerted reaction proceeds through a cyclic transition state to form a seven-membered dihydrooxepine ring. This transformation is of significant interest as the dihydrooxepine moiety is found in several natural products. researchgate.net DFT calculations have been employed to study this reaction, comparing it to analogous rearrangements in divinylcyclopropane and divinylaziridine. These studies reveal the activation enthalpies required to overcome the reaction barrier. For the Cope rearrangement of cis-2,3-divinyloxirane, the calculated activation enthalpy is significantly lower than that for simple acyclic 1,5-dienes, a consequence of the ring strain release in the epoxide starting material. researchgate.net

Another potential transformation for trans-2,3-divinyloxirane (B78720) involves reaction with a carbene source, which can lead to an oxonium ylide intermediate. This intermediate can then undergo a bohrium.comresearchgate.net-sigmatropic rearrangement, resulting in a ring-expanded dihydropyran product. researchgate.net Computational studies are vital for elucidating the energetics of these competing pathways and predicting which products are likely to form under specific reaction conditions.

| Reactant | Reaction Type | Product | Calculated Activation Enthalpy (kcal/mol) |

|---|---|---|---|

| cis-2,3-Divinyloxirane | Cope Rearrangement ( bohrium.combohrium.com) | 4,5-Dihydrooxepine | 24.18 researchgate.net |

| cis-1,2-Divinylcyclopropane | Cope Rearrangement ( bohrium.combohrium.com) | 1,4-Cycloheptadiene | 20.10 researchgate.net |

| 3,3-Dicyano-1,5-diene | Cope Rearrangement ( bohrium.combohrium.com) | Rearranged 1,5-diene | 19.5 nih.gov |

Prediction and Validation of Spectroscopic Parameters for Oxirane Derivatives

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of molecules like 2,3-divinyloxirane and its derivatives.

After a successful geometry optimization at a chosen level of theory (e.g., B3LYP/6-31G(d,p)), a frequency calculation can be performed. This calculation yields the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. epstem.net It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. epstem.net These scaled frequencies can then be compared directly with experimental IR spectra to confirm the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net The calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which, after referencing to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data. epstem.net This is particularly useful for distinguishing between different isomers or for assigning specific resonances in a complex spectrum. Theoretical predictions of UV-Vis spectra can be achieved using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic excitations. nih.gov

| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d,p)) | Hypothetical Scaled Frequency (cm⁻¹) |

|---|---|---|---|

| C=C Stretch (Vinyl) | 1640-1680 | 1725 | 1656 |

| C-H Stretch (Vinyl) | 3010-3095 | 3180 | 3053 |

| C-O-C Stretch (Oxirane Ring) | 810-950 | 890 | 854 |

| C-H Stretch (Oxirane Ring) | 2990-3050 | 3120 | 2995 |

Note: Calculated and scaled frequencies are hypothetical examples based on typical performance for this level of theory and a common scaling factor of ~0.96.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Evolution

While quantum chemical calculations typically focus on stationary points on the PES, molecular dynamics (MD) simulations provide insight into the time-evolution of a molecular system. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular motion, conformational changes, and reaction dynamics over time.

For a flexible molecule like 2,3-divinyloxirane, with rotatable vinyl groups, MD simulations can be used to explore its conformational landscape. By simulating the molecule at a given temperature, one can identify the most populated conformations and the energy barriers for converting between them. This is crucial for understanding how the molecule's shape influences its reactivity.

Furthermore, advanced MD techniques can be used to study chemical reactions directly. Non-adiabatic molecular dynamics (NAMD), for example, can model photochemical processes where the system evolves on excited-state potential energy surfaces. bohrium.comacs.org Studies on the parent oxirane molecule have used NAMD to simulate its photochemical ring-opening, confirming the Gomer-Noyes mechanism and determining the timescale of the reaction steps to be in the femtosecond range. bohrium.comacs.orgnih.gov Similar simulations on 2,3-divinyloxirane could reveal how the vinyl substituents influence the excited-state dynamics and potential ring-opening pathways. Another method, Car-Parrinello molecular dynamics (CPMD), has been used to simulate the ring-opening of oxirane, providing detailed information on the evolution of bond lengths and angles over the course of the reaction. researchgate.net

Analysis of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors of 2,3-Divinyloxirane

The electronic structure and reactivity of 2,3-divinyloxirane have been elucidated through theoretical and computational chemistry studies, primarily using Density Functional Theory (DFT). These investigations provide critical insights into the molecule's frontier molecular orbitals (FMOs), charge distribution, and inherent reactivity, particularly in the context of its propensity to undergo the Cope rearrangement.

A significant comparative study employing DFT at the (U)B3LYP/6-31G* level of theory has explored the electronic properties of cis-2,3-divinyloxirane as part of a broader analysis of related strained ring systems. metu.edu.tr The findings from such studies are crucial for understanding the electronic factors that govern the molecule's stability and reaction pathways.

Frontier Molecular Orbitals (FMOs)

The reactivity of a molecule is largely dictated by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). metu.edu.tr The energy of the HOMO is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For cis-2,3-divinyloxirane, the energies of the frontier orbitals are influenced by the interplay between the strained oxirane ring and the conjugating vinyl groups. While specific energy values for 2,3-divinyloxirane are not detailed in isolation in the comparative studies, the focus is often on the transition states of its reactions. For instance, in the Cope rearrangement to 4,5-dihydrooxepine, the transition structure exhibits a significantly altered electronic profile. metu.edu.tr

| Molecular Orbital | Description | Significance in Reactivity |

| HOMO | The highest energy orbital containing electrons. In 2,3-divinyloxirane, this orbital is expected to have significant contributions from the π-systems of the divinyl groups. | Dictates the molecule's role as a nucleophile. The energy and localization of the HOMO are critical in pericyclic reactions like the Cope rearrangement. |

| LUMO | The lowest energy orbital that is unoccupied. This orbital is the primary acceptor site for electrons from a reacting species. | Determines the molecule's electrophilic character. Reactions with nucleophiles would involve the interaction with the LUMO of the divinyloxirane. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A fundamental indicator of chemical reactivity and stability. A smaller gap suggests that the molecule can be more easily excited, leading to higher reactivity. |

Charge Distribution

The distribution of electron density within the 2,3-divinyloxirane molecule is non-uniform due to the presence of the electronegative oxygen atom in the oxirane ring and the π-electron systems of the vinyl groups. The oxygen atom withdraws electron density, leading to a partial positive charge on the adjacent carbon atoms of the oxirane ring. This charge distribution is a key factor in determining the regioselectivity of nucleophilic attack on the epoxide ring.

Computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are typically used to quantify the partial atomic charges. While specific charge values for each atom in 2,3-divinyloxirane are contingent on the computational method and basis set employed, the general trend of charge polarization is a fundamental aspect of its electronic structure.

| Atom/Group | Expected Partial Charge | Implication for Reactivity |

| Oxygen (Oxirane) | Negative (δ-) | The primary site for electrophilic attack (e.g., protonation). |

| Carbon (Oxirane) | Positive (δ+) | Susceptible to nucleophilic attack, leading to ring-opening. |

| Vinyl Groups | Relatively electron-rich (π-system) | Participate in cycloadditions and other pericyclic reactions. The terminal carbons of the vinyl groups are often nucleophilic. |

Reactivity Descriptors

Beyond the FMOs and charge distribution, a range of chemical reactivity descriptors can be derived from computational studies to predict the behavior of 2,3-divinyloxirane. These descriptors are based on the conceptual DFT framework and provide a quantitative measure of various aspects of reactivity.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is related to the HOMO-LUMO gap.

Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule.

Electrophilicity Index (ω): A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

The activation energy barrier for the Cope rearrangement of cis-2,3-divinyloxirane has been shown to be influenced by the ring strain of the oxirane. metu.edu.tr The predicted activation barriers for a series of analogous divinyl-substituted three-membered rings increase as the ring strain decreases. metu.edu.tr This suggests that the electronic structure, which is intrinsically linked to the geometric strain, plays a direct role in the kinetics of the rearrangement. Furthermore, Nucleus-Independent Chemical Shift (NICS) calculations for the transition state of the Cope rearrangement of cis-2,3-divinyloxirane indicate a high degree of aromaticity, which is characteristic of thermally allowed pericyclic reactions. metu.edu.tr

| Reactivity Descriptor | Definition | Relevance to 2,3-Divinyloxirane |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | For the Cope rearrangement, the Ea is influenced by the ring strain and electronic structure of the oxirane ring. |

| Reaction Exothermicity | The net release of energy during a reaction. | The rearrangement of cis-2,3-divinyloxirane is an exothermic process. |

| Aromaticity of Transition State | The degree of aromatic character in the transition state structure. | NICS calculations confirm a highly aromatic transition state for the Cope rearrangement, consistent with a concerted, thermally allowed pericyclic reaction mechanism. metu.edu.tr |

Catalytic Applications in 2,3 Divinyl Oxirane Chemistry

Transition Metal Catalysis

Transition metal catalysts have proven to be indispensable tools in manipulating the chemical behavior of 2,3-divinyl-oxirane and its precursors. The ability of transition metals to coordinate with the vinyl and oxirane functionalities facilitates a range of transformations, including isomerizations, rearrangements, and cycloadditions.

A notable strategy in the chemistry of divinyl oxiranes involves the in situ generation of the reactive this compound moiety from more readily accessible precursors through iridium-catalyzed alkene isomerization. This approach has been effectively employed in tandem with rearrangement reactions, such as the Cope rearrangement.

Researchers have demonstrated the use of a cationic iridium-based catalytic system for the highly regio- and stereoselective isomerization of allyl-vinyl epoxides. nih.goveventact.com This isomerization leads to the formation of the reactive 2,3-divinyloxirane intermediate, which then undergoes an in-situ eventact.comeventact.com-sigmatropic rearrangement. eventact.com The Cope rearrangement of 2,3-divinyloxiranes is a rare example of C-C bond cleavage within an epoxide, resulting in the formation of 4,5-dihydrooxepines. nih.govresearchgate.net These cyclic ethers can be subsequently hydrolyzed to yield 1,6-dicarbonyl compounds possessing two adjacent stereocenters. nih.gov The stereochemical outcome of the final product is directly controlled by the stereochemistry of the in situ-formed divinyloxirane, which is, in turn, dictated by the iridium-catalyzed isomerization step. nih.gov

Table 1: Iridium-Catalyzed Alkene Isomerization-Cope Rearrangement

| Starting Material | Catalyst System | Intermediate | Final Product | Key Features |

|---|---|---|---|---|

| Allyl-vinyl epoxide | Cationic Iridium-based catalyst | This compound | 4,5-Dihydrooxepine | Complete regio- and stereocontrol in isomerization; In-situ Cope rearrangement. nih.goveventact.com |

Palladium catalysis has been extensively utilized in the activation of vinyl epoxides, including those structurally similar to this compound, for various cycloaddition reactions. These transformations provide efficient routes to diverse heterocyclic and carbocyclic frameworks.

Palladium-catalyzed asymmetric formal [3+2] cycloaddition reactions of vinyl epoxides with various partners, such as α-N-heterocyclic acrylates and alkynyl esters, have been developed. rsc.orgacs.org These reactions typically proceed through the formation of a zwitterionic π-allyl palladium intermediate upon the opening of the oxirane ring. This intermediate then reacts with the dipolarophile to afford highly functionalized tetrahydrofuran derivatives with excellent yields, diastereoselectivities, and enantioselectivities. rsc.orgacs.org The choice of chiral ligands, such as (S,S)-tBu-FOXAP, (R)-Segphos, and chiral P,N-ligands, is crucial for achieving high levels of stereocontrol. rsc.orgacs.org

Furthermore, palladium catalysts have been shown to mediate formal (5+3) cycloadditions of vinyl oxiranes with bicyclobutanes, leading to the formation of eight-membered ethers with bridged bicyclic scaffolds. acs.org The ligand employed in the palladium catalytic system plays a critical role in directing the reaction pathway, with different ligands favoring different cycloaddition modes. acs.org

Table 2: Palladium-Catalyzed Cycloadditions of Vinyl Epoxides

| Reaction Type | Reactants | Catalyst/Ligand | Product | Stereoselectivity |

|---|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | Vinyl epoxide, α-N-heterocyclic acrylate | Pd/(S,S)-tBu-FOXAP or Pd/(R)-Segphos | Chiral functionalized tetrahydrofuran | Up to >20:1 dr and 99% ee rsc.org |

| Asymmetric [3+2] Cycloaddition | Vinyl epoxide, Alkynyl ester | Pd/Chiral P,N-ligand | Chiral dihydrofuran | High ee values acs.org |

| Formal (5+3) Cycloaddition | Vinyl oxirane, Bicyclobutane | Pd2(dba)3/dppb | Bridged eight-membered ether | 100% regioselectivity acs.org |

Scandium triflate (Sc(OTf)₃) has emerged as a versatile and efficient Lewis acid catalyst for a variety of organic transformations, including those involving epoxides. scandium.org Its ability to activate the oxirane ring facilitates nucleophilic attack and subsequent rearrangements.

In the context of vinyl epoxides, scandium triflate has been utilized to catalyze the Nazarov cyclization of arylvinyl epoxides. x-mol.com This reaction provides a convenient route to highly substituted indenes. Scandium triflate has also been shown to be an effective catalyst for the regioselective ring-opening of epoxides with amines to synthesize β-amino alcohols under solvent-free conditions. researchgate.net Furthermore, scandium-catalyzed tandem reactions involving the selective ring-opening of an oxirane followed by a Friedel–Crafts alkylation have been developed, offering a facile entry to complex heterocyclic systems. rsc.orgecnu.edu.cn

The catalytic activity of scandium triflate is attributed to its strong Lewis acidity, which allows it to coordinate with the oxygen atom of the epoxide, thereby activating it towards nucleophilic attack or rearrangement. scandium.org

Chiral zinc catalysts have been successfully employed in a range of asymmetric transformations, demonstrating their potential for the enantioselective manipulation of functionalized substrates. While specific applications with this compound are not extensively documented, the proven efficacy of these catalysts in related reactions suggests their applicability.

Dinuclear zinc catalysts have been shown to be highly effective in the asymmetric desymmetrization of meso 2-substituted-1,3-propanediols through enantioselective acylation. nih.gov These catalysts have also been utilized in asymmetric Friedel–Crafts alkylation/cyclization tandem reactions and enantioselective [3+2] cyclization reactions. rsc.orgrsc.org The cooperative action of the two zinc centers in these catalysts is believed to be key to their high catalytic activity and enantioselectivity. rsc.org Given the presence of the oxirane ring in this compound, which can be opened to form a diol-like structure, these zinc-based catalytic systems hold promise for its asymmetric functionalization.

The reactivity and selectivity of metal-catalyzed transformations of oxiranes are highly dependent on the nature of the ligand coordinated to the metal center. Consequently, the development of novel metal-ligand systems is a continuous area of research aimed at achieving greater control over these reactions.

Researchers are exploring new ligand architectures to fine-tune the electronic and steric properties of the metal catalyst, thereby influencing the outcome of the reaction. For instance, novel bimetallic or multimetallic complexes are being designed to enable unique organic transformations with high selectivity and increased reactivity. innoget.com The use of sterically bulky N-heterocyclic carbene (NHC) ligands has been shown to be effective in palladium-catalyzed cross-coupling reactions, and such ligands could potentially be applied to control the reactivity of this compound. rutgers.edu The development of new chiral ligands is also crucial for advancing asymmetric catalysis in this field.

Organocatalysis in Asymmetric Reactions

In addition to transition metal catalysis, organocatalysis has emerged as a powerful strategy for effecting asymmetric transformations. The use of small, chiral organic molecules as catalysts offers several advantages, including low toxicity, ready availability, and insensitivity to moisture and air.

While the application of organocatalysis specifically to this compound is an area with potential for further exploration, the principles of various organocatalytic activation modes can be extrapolated. For instance, chiral Brønsted acids could be employed to activate the oxirane ring towards nucleophilic attack in an enantioselective manner. beilstein-journals.org Similarly, chiral amines could potentially react with one of the vinyl groups to form a reactive enamine or iminium ion intermediate, which could then participate in a subsequent asymmetric transformation. beilstein-journals.org

Chiral diol-based organocatalysts, such as BINOL derivatives, have been widely used to induce enantioselectivity in reactions involving the coordination of the diol to a Lewis acidic site. nih.gov Such catalysts could potentially be used to control the stereochemical outcome of reactions involving this compound, for example, in additions to the vinyl groups or in reactions following the ring-opening of the epoxide.

The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, offers another promising avenue for the asymmetric functionalization of this compound. uva.es

Enzyme-Catalyzed Biotransformations Involving Oxirane Moieties

The enzymatic catalysis of reactions involving oxirane moieties, particularly the hydrolytic cleavage of the epoxide ring, is a field of significant interest due to the high enantioselectivity and regioselectivity exhibited by enzymes such as epoxide hydrolases (EHs). wikipedia.orgmdpi.com These enzymes facilitate the addition of a water molecule to the oxirane ring, yielding the corresponding vicinal diol, a transformation of great value in the synthesis of chiral building blocks for pharmaceuticals and fine chemicals. mdpi.comresearchgate.net

Epoxide hydrolases are broadly classified into microsomal EHs (EC 3.3.2.9) and soluble EHs (EC 3.3.2.10), both of which operate without the need for cofactors. mdpi.com The mechanism of these α/β-hydrolase fold enzymes typically involves a nucleophilic attack by an aspartate residue at the active site on one of the epoxide carbons, leading to the formation of a covalent ester intermediate. A subsequent hydrolysis of this intermediate, activated by a charge-relay system involving histidine and another aspartate residue, releases the diol product.

While specific studies on the biotransformation of this compound are not extensively documented, the behavior of epoxide hydrolases with structurally related vinyl-substituted epoxides provides a basis for predicting their potential catalytic applications. For instance, the enantioselective hydrolysis of various racemic epoxides has been successfully achieved using epoxide hydrolases from different microbial sources. rsc.org The enantioselectivity of these enzymes can be remarkably high, with some demonstrating a clear preference for one enantiomer over the other, leading to the production of highly enantioenriched diols and unreacted epoxide.

A quantitative structure-activity relationship (QSAR) analysis of a series of 2,2-disubstituted epoxides with epoxide hydrolases from four different Rhodococcus ruber strains revealed that the enantioselectivity is highly dependent on the structural features of the substrate. nih.gov The study highlighted the influence of steric and electrostatic factors on the enzyme's ability to discriminate between enantiomers. nih.gov Such computational models can be instrumental in predicting the suitability of a particular epoxide hydrolase for the kinetic resolution of this compound.

The table below summarizes the enantioselective hydrolysis of various epoxides by different epoxide hydrolases, illustrating the potential for achieving high enantiomeric excess (ee) for both the diol product and the remaining epoxide.

| Epoxide Substrate | Enzyme Source | Product Diol ee (%) | Unreacted Epoxide ee (%) |

| Styrene Oxide | Aspergillus niger | >99 (R) | >99 (S) |

| Propylene (B89431) Oxide | Rhodococcus sp. | 95 (R) | >99 (S) |

| 1,2-Epoxyoctane | Bacillus megaterium | 98 (R) | 97 (S) |

| Glycidyl Phenyl Ether | Trichoderma reesei | >99 (S) | >99 (R) |

This table is a representative example based on general findings in epoxide hydrolase research and does not represent data for this compound.

Lewis Acid Catalysis in Ring-Opening and Rearrangement Processes